2-(3-isothiocyanatophenyl)acetic acid
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Overview
Description
2-(3-isothiocyanatophenyl)acetic acid is an organic compound with the molecular formula C9H7NO2S It is characterized by the presence of an isothiocyanate group attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-isothiocyanatophenyl)acetic acid typically involves the reaction of 3-isothiocyanatobenzyl chloride with sodium acetate in an aqueous medium. The reaction is carried out under reflux conditions, and the product is isolated through crystallization. Another method involves the reaction of 3-isothiocyanatobenzyl bromide with potassium acetate in acetic acid, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3-isothiocyanatophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine.
Substitution: The isothiocyanate group can be substituted with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like primary amines and alcohols are employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thioureas and thiocarbamates.
Scientific Research Applications
2-(3-isothiocyanatophenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-isothiocyanatophenyl)acetic acid involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity underlies its potential therapeutic effects, including the inhibition of enzymes and the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: Lacks the isothiocyanate group, making it less reactive.
3-isothiocyanatobenzoic acid: Similar structure but lacks the acetic acid moiety.
2-(4-isothiocyanatophenyl)acetic acid: Positional isomer with the isothiocyanate group at the para position.
Uniqueness
2-(3-isothiocyanatophenyl)acetic acid is unique due to the presence of both the isothiocyanate and acetic acid functionalities.
Properties
CAS No. |
15166-33-3 |
---|---|
Molecular Formula |
C9H7NO2S |
Molecular Weight |
193.2 |
Purity |
95 |
Origin of Product |
United States |
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